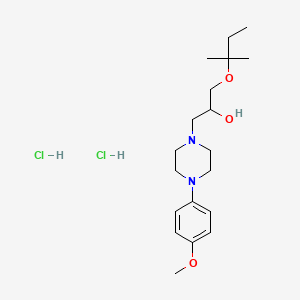
1-(4-(4-Methoxyphenyl)piperazin-1-yl)-3-(tert-pentyloxy)propan-2-ol dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "1-(4-(4-Methoxyphenyl)piperazin-1-yl)-3-(tert-pentyloxy)propan-2-ol dihydrochloride" is a derivative of piperazine, which is a common scaffold in medicinal chemistry due to its versatility and presence in compounds with various pharmacological activities. Piperazine derivatives are often explored for their potential as central nervous system agents, with activities at serotonin and dopamine receptors . The methoxyphenyl group suggests potential interactions with these receptors, as seen in other studies where methoxyphenyl piperazines exhibit affinity for serotonergic and dopaminergic receptors .
Synthesis Analysis
The synthesis of piperazine derivatives typically involves multiple steps, including protection/deprotection strategies and various coupling reactions. For instance, the synthesis of a related compound involved acetylation protection of ferulic acid, followed by reaction with piperazine and subsequent deacetylation to yield the target product . Another example includes the cyclocondensation reaction of N-2-methoxyphenyl chloroacetamide to synthesize a piperazinedione derivative . These methods highlight the synthetic versatility of piperazine derivatives and the importance of protecting group strategies in their synthesis.
Molecular Structure Analysis
Piperazine derivatives often exhibit interesting structural characteristics. For example, the crystal structure of a piperazinedione derivative revealed a non-planar molecule with dihedral angles between the piperazinedione and aromatic rings, stabilized by van der Waals and dipole-dipole forces . Similarly, oxadiazolyl-piperazine derivatives showed a chair conformation of the piperazine ring and intermolecular hydrogen bonding contributing to crystal packing . These structural features are crucial for the interaction of these molecules with biological targets.
Chemical Reactions Analysis
The reactivity of piperazine derivatives can be influenced by the substituents on the piperazine ring. For instance, DFT calculations can shed light on reactive sites for electrophilic and nucleophilic attacks . The presence of electron-donating or withdrawing groups can significantly alter the chemical behavior of these compounds, affecting their binding affinity and selectivity towards biological receptors.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of methoxy and other alkyl or aryl groups can affect these properties, which in turn can influence the compound's pharmacokinetics and pharmacodynamics. For example, the crystallographic studies provide insights into the density and molecular symmetry, which are important for understanding the compound's behavior in a biological environment .
Propiedades
IUPAC Name |
1-[4-(4-methoxyphenyl)piperazin-1-yl]-3-(2-methylbutan-2-yloxy)propan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N2O3.2ClH/c1-5-19(2,3)24-15-17(22)14-20-10-12-21(13-11-20)16-6-8-18(23-4)9-7-16;;/h6-9,17,22H,5,10-15H2,1-4H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJXFXWFFKRCJLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)OCC(CN1CCN(CC1)C2=CC=C(C=C2)OC)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

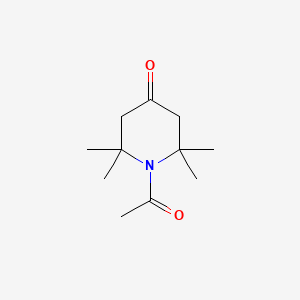
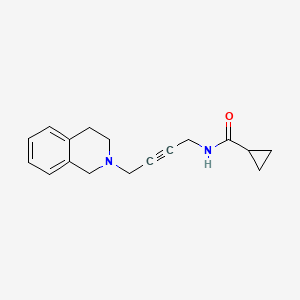
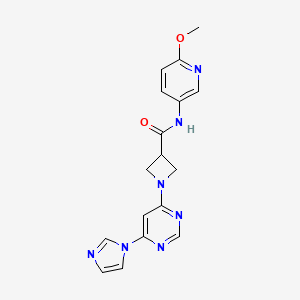
![3-Methyl-5-[(2-methylphenyl)methoxy]-1,2,4-thiadiazole](/img/structure/B2516863.png)
![2-[5-(Difluoromethyl)-3-methyl-4-nitropyrazol-1-yl]butanoic acid](/img/structure/B2516864.png)
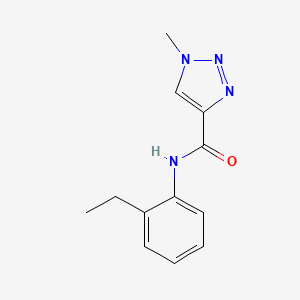
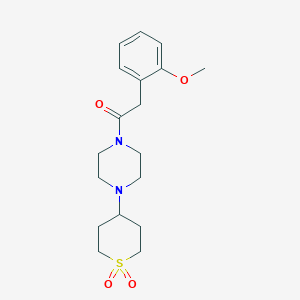
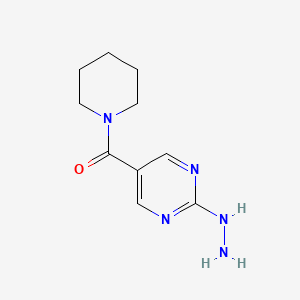
![1-(Benzo[d][1,3]dioxol-5-yl)-3-((2-oxo-3-(3,4,5-trimethoxyphenyl)oxazolidin-5-yl)methyl)urea](/img/structure/B2516874.png)

![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3,5-dichlorobenzamide](/img/structure/B2516876.png)
![3-[4-(2-Fluorophenyl)piperazine-1-carbonyl]-6-nitrochromen-2-one](/img/structure/B2516878.png)
![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride](/img/structure/B2516879.png)
![3-methoxy-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2516880.png)